molecular formula C27H22N2O2 B11709824 Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- CAS No. 72906-30-0

Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-

Cat. No.: B11709824
CAS No.: 72906-30-0
M. Wt: 406.5 g/mol
InChI Key: IJCNUYVKXSZHSF-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes phenol groups connected by a methylene bridge and nitrilomethylidyne linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- typically involves the reaction of phenol derivatives with formaldehyde and nitrile compounds. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the methylene bridge and nitrilomethylidyne linkages. The process may involve multiple steps, including condensation reactions and purification stages to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The nitrilomethylidyne linkages can be reduced to amines.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or sulfonated phenol derivatives.

Scientific Research Applications

Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or activating their functions. The nitrilomethylidyne linkages may also play a role in binding to specific receptors or proteins, influencing various biological processes.

Comparison with Similar Compounds

Phenol, 4,4’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis- can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[[4-[[4-[(4-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c30-26-13-5-22(6-14-26)18-28-24-9-1-20(2-10-24)17-21-3-11-25(12-4-21)29-19-23-7-15-27(31)16-8-23/h1-16,18-19,30-31H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCNUYVKXSZHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)N=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072639
Record name Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72906-30-0
Record name 4,4′-[Methylenebis(4,1-phenylenenitrilomethylidyne)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72906-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(methylenebis(4,1-phenylenenitrilomethylidyne))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072906300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-METHYLENEBIS(N-(4-HYDROXYBENZYLIDENE)ANILINE)
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